Aldosterone hemiacetal
CAS No.: 6251-69-0
Cat. No.: VC1820795
Molecular Formula: C21H28O5
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6251-69-0 |
---|---|
Molecular Formula | C21H28O5 |
Molecular Weight | 360.4 g/mol |
IUPAC Name | (1R,2S,5S,6S,14R,15S,16S)-18-hydroxy-2-(2-hydroxyacetyl)-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-9-en-11-one |
Standard InChI | InChI=1S/C21H28O5/c1-20-7-6-12(23)8-11(20)2-3-13-14-4-5-15(16(24)10-22)21(14)9-17(18(13)20)26-19(21)25/h8,13-15,17-19,22,25H,2-7,9-10H2,1H3/t13-,14-,15+,17-,18+,19?,20-,21+/m0/s1 |
Standard InChI Key | QUQBHBRVKLEOEI-UBWIUKTRSA-N |
Isomeric SMILES | C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H]4C[C@]5([C@H]3CC[C@@H]5C(=O)CO)C(O4)O |
SMILES | CC12CCC(=O)C=C1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O |
Canonical SMILES | CC12CCC(=O)C=C1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O |
Introduction
Chemical Identity and Nomenclature
Aldosterone hemiacetal is formally identified as (11beta)-11,18-Epoxy-18,21-dihydroxypregn-4-ene-3,20-dione, representing its precise chemical structure . This compound is characterized by a unique intramolecular arrangement where the aldehyde group at carbon 18 of aldosterone forms a hemiacetal with the hydroxyl group at carbon 11, creating a stable five-membered ring structure. The compound possesses several synonyms in scientific literature, reflecting various aspects of its chemical structure.
Identification Parameters
The compound is uniquely identified through several established chemical identifiers as detailed in the following table:
Identifier | Value |
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CAS Number | 6251-69-0 |
Molecular Formula | C21H28O5 |
Molecular Weight | 360.4 g/mol |
IUPAC Name | (11beta)-11,18-Epoxy-18,21-dihydroxypregn-4-ene-3,20-dione |
Chemical Class | 3-oxo-Delta(4) steroid, 21-hydroxy steroid, 20-oxo steroid, primary alpha-hydroxy ketone |
Alternative Nomenclature
The compound is referenced in scientific literature through various synonyms, including:
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11beta,18-epoxy-18,21-dihydroxypregn-4-ene-3,20-dione
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18xi,21-dihydroxy-11beta,18-epoxypregn-4-ene-3,20-dione
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18,11-hemiacetal of 11beta,21-dihydroxy-3,20-dioxopregn-4-en-18-al
These nomenclature variations emphasize different structural aspects of the compound, particularly highlighting the critical hemiacetal formation between positions 11 and 18 in the steroid backbone.
Formation and Equilibrium
Aldosterone hemiacetal exists in a dynamic equilibrium with aldosterone, with the conversion between these forms influenced by various physiological and chemical factors.
Hemiacetal Formation Mechanism
The formation of aldosterone hemiacetal involves a reversible intramolecular reaction where the carbonyl group of the aldehyde at position 18 interacts with the hydroxyl group at position 11, forming the hemiacetal structure. This process can be represented as a nucleophilic addition reaction where the 11β-hydroxyl group acts as a nucleophile attacking the electrophilic aldehyde carbon at position 18, resulting in the cyclic hemiacetal structure .
Equilibrium Factors
The equilibrium between aldosterone and its hemiacetal form is influenced by several factors:
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pH: The equilibrium position shifts depending on the acidity of the environment
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Concentration: Higher concentrations may favor different equilibrium positions
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Temperature: Affects the kinetics and thermodynamics of the equilibrium
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Solvent effects: Polar versus non-polar environments can influence the stability of each form
Under physiological conditions, the cyclic hemiacetal form is generally favored due to its lower energy state compared to the open-chain form of aldosterone.
Biosynthesis and Metabolism
Understanding the biosynthetic pathway and metabolic fate of aldosterone hemiacetal provides insights into its physiological regulation and function.
Biosynthetic Pathway
Aldosterone hemiacetal formation is part of the broader aldosterone biosynthetic pathway. The primary enzyme responsible for catalyzing the formation of aldosterone is cytochrome P450 11B2 (aldosterone synthase) . The synthetic pathway involves:
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Conversion of cholesterol to pregnenolone
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Production of progesterone
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Formation of deoxycorticosterone
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Hydroxylation to form corticosterone
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Conversion to 18-hydroxycorticosterone
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Final oxidation to aldosterone
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Spontaneous hemiacetal formation in physiological conditions
The final step involving the formation of the hemiacetal appears to occur spontaneously under physiological conditions once aldosterone is formed.
Metabolic Transformations
Once formed, aldosterone hemiacetal undergoes various metabolic transformations that affect its biological half-life and activity. The primary metabolic routes include:
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Reduction of the A-ring
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Conjugation with glucuronic acid
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Conversion to tetrahydro derivatives
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Excretion primarily through renal pathways
The hemiacetal structure can influence the rate and pathways of these metabolic processes, potentially affecting the compound's biological activity duration.
Physiological Functions
Aldosterone hemiacetal's physiological roles are closely linked to those of aldosterone, as the hemiacetal form represents a significant proportion of the biologically active hormone in circulation.
Electrolyte Regulation
As the hemiacetal form of aldosterone, this compound plays a crucial role in regulating sodium and potassium balance in the body. Its primary actions include:
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Promoting sodium reabsorption in the renal tubules
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Facilitating potassium excretion
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Influencing water retention and blood volume
These effects are mediated through the binding of aldosterone (including its hemiacetal form) to mineralocorticoid receptors, primarily in the distal tubules and collecting ducts of the kidney.
Tissue and Cellular Distribution
Aldosterone hemiacetal, as a form of aldosterone, exerts its effects in various tissues and cellular locations throughout the body. Research has identified its presence in:
Tissue Locations
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Adipose Tissue
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Adrenal Cortex and Adrenal Gland
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Kidney
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Intestine
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Lung
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Pancreas
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Various other tissues including placenta, testis, and thyroid gland
Cellular Locations
This widespread distribution underscores the compound's diverse physiological roles beyond simple electrolyte balance.
Research Findings and Biological Interactions
Scientific investigation has revealed important insights into aldosterone hemiacetal's biological activities and interactions with cellular components.
Comparative Studies
Comparative studies between aldosterone hemiacetal and related steroid compounds provide valuable insights into structure-activity relationships. For instance, while corticosterone (11beta,21-dihydroxy-4-pregnene-3,20-dione) induced protein synthesis in G cells, these proteins differed from the aldosterone-induced proteins in MR cells . This suggests that the hemiacetal structure of aldosterone contributes to its unique biological profile and receptor selectivity.
Analytical Methodologies
Various analytical techniques have been developed and employed to study aldosterone hemiacetal in biological and research contexts.
Identification Techniques
The identification and quantification of aldosterone hemiacetal typically employ several complementary analytical approaches:
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Chromatographic techniques (HPLC, GC-MS)
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Mass spectrometry for structural confirmation
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NMR spectroscopy for structural elucidation
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Immunoassays for biological samples
These methods allow researchers to distinguish between the open and hemiacetal forms of aldosterone and quantify their respective concentrations in biological samples.
Research Methodologies
Research into the biological effects of aldosterone hemiacetal has utilized various experimental approaches:
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In vitro studies with isolated tissues (such as toad urinary bladder)
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Protein isolation and characterization techniques including gel chromatography and isoelectric focusing
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Radioisotope labeling using [3H]methionine or [35S]methionine to track protein synthesis
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Comparative experiments with related steroids to establish structure-activity relationships
These methodologies have been crucial in elucidating the compound's biological actions and mechanism of effect.
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